

# 5,8-Dibromoquinoxaline: A Versatile Scaffold for Innovation in Organic Synthesis

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## Compound of Interest

Compound Name: 5,8-Dibromoquinoxaline

Cat. No.: B189913

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5,8-Dibromoquinoxaline** is a heterocyclic compound composed of a fused benzene and pyrazine ring, substituted with bromine atoms at the C5 and C8 positions. This unique structure serves as a pivotal building block in modern organic synthesis. The presence of two reactive bromine atoms allows for selective and sequential functionalization, making it an invaluable intermediate for constructing complex molecular architectures.<sup>[1]</sup> Its derivatives have garnered significant attention in medicinal chemistry as potent anticancer agents and in materials science for the development of advanced organic optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).<sup>[1][2]</sup>

Quinoxaline and its derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors.<sup>[2]</sup> The core structure is a key component in a wide array of biologically active compounds, and its modification allows for the synthesis of molecules with diverse pharmacological properties.<sup>[3]</sup> In materials science, the quinoxaline moiety acts as an excellent electron-acceptor, and its incorporation into larger  $\pi$ -conjugated systems is a key strategy for creating materials with tunable photophysical and electrochemical properties.

This guide provides a comprehensive overview of **5,8-dibromoquinoxaline**, focusing on its synthesis, reactivity in key cross-coupling reactions, and its applications as a foundational scaffold, supported by quantitative data and detailed experimental protocols.

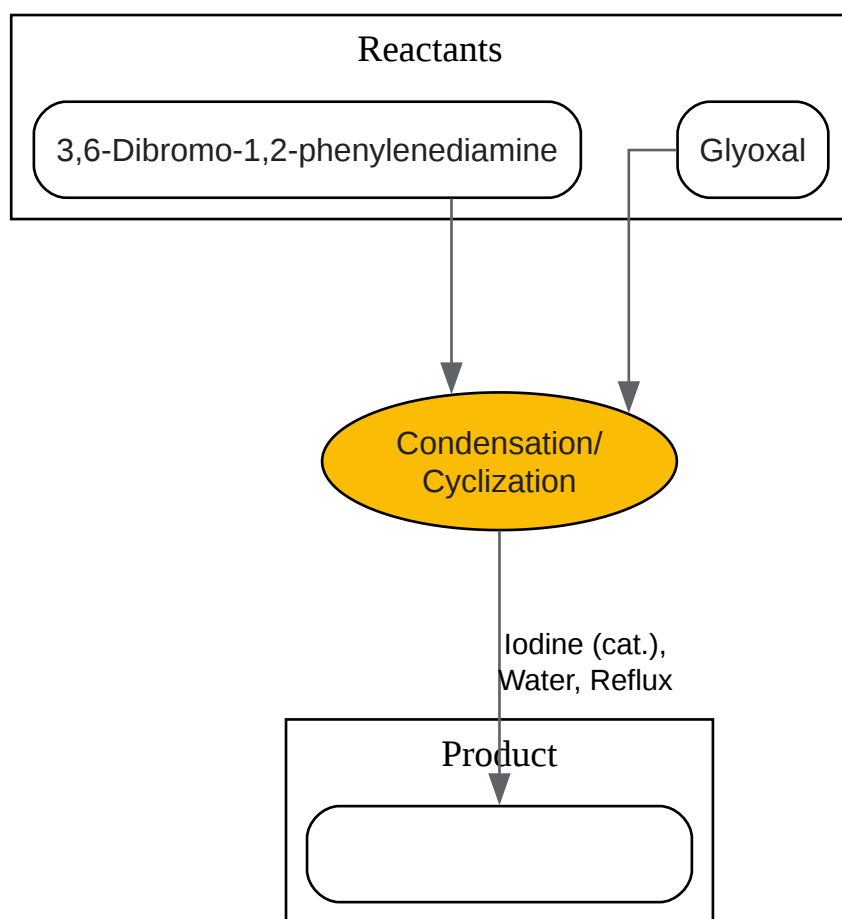
**Table 1: Physicochemical Properties of 5,8-Dibromoquinoxaline**

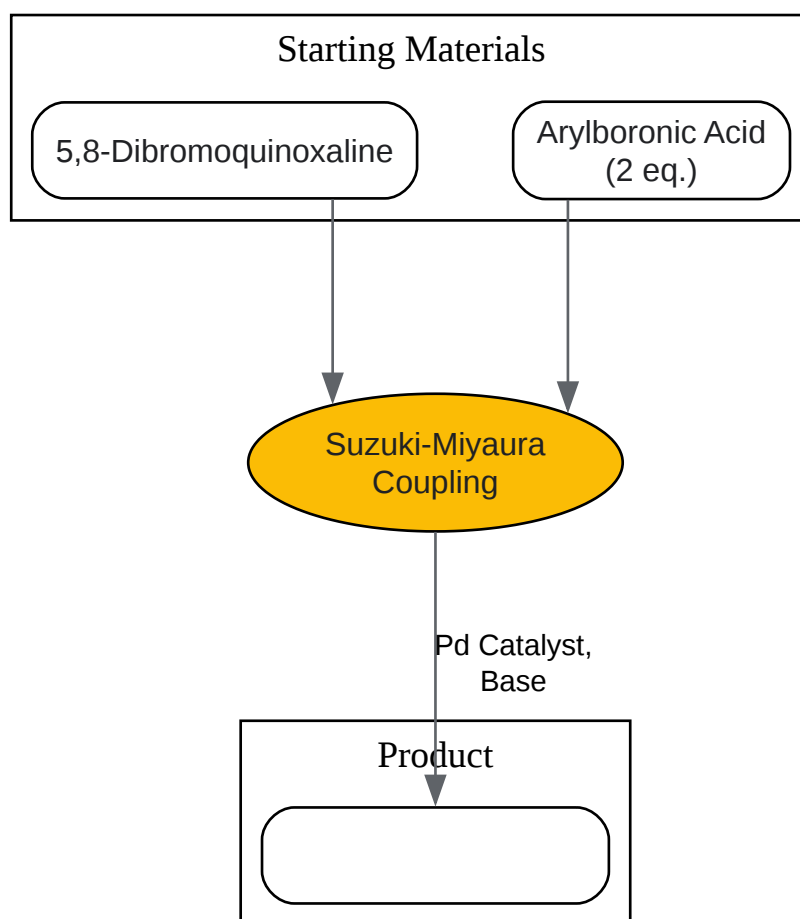
| Property          | Value  |
|-------------------|--|
| CAS Number        | 148231-12-3  |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> |
| Molecular Weight  | 287.94 g/mol   |
| Appearance        | Not specified (typically a solid)                            |
| Melting Point     | Not specified  |
| Solubility        | Soluble in common organic solvents                           |

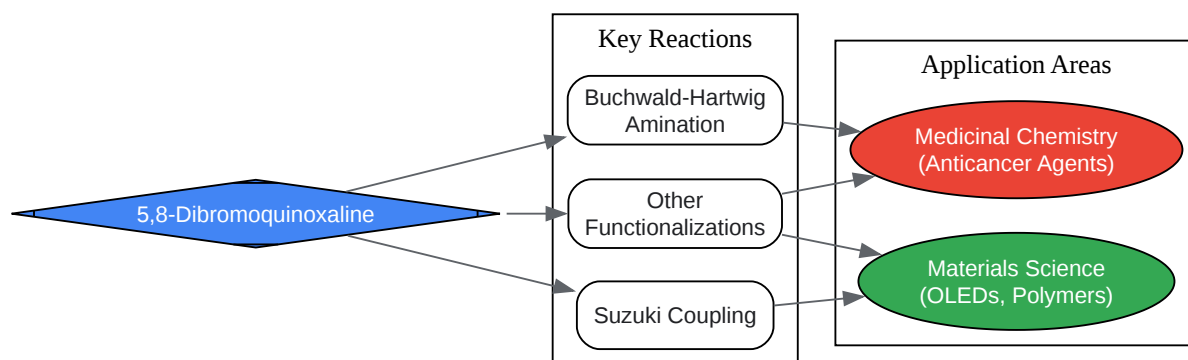
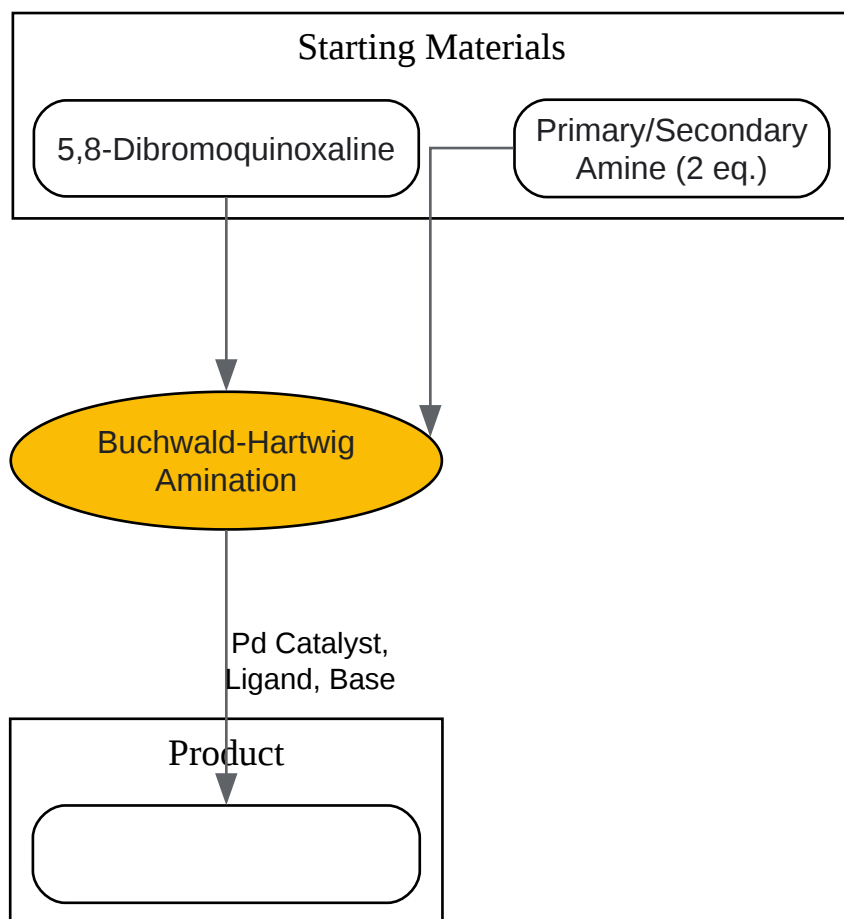
## Synthesis of 5,8-Dibromoquinoxaline

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.<sup>[4]</sup> This versatile approach can be adapted for **5,8-dibromoquinoxaline** by using 3,6-dibromo-1,2-phenylenediamine as the starting diamine and a simple dicarbonyl compound like glyoxal. Green chemistry principles have been applied to this reaction, utilizing water as a solvent and a catalytic amount of iodine to promote the cyclization, leading to high yields and purity with a simple workup.<sup>[5]</sup>

## Diagram 1: General Synthesis of 5,8-Dibromoquinoxaline







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